3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 81307-09-7
VCID: VC21316872
InChI: InChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3
SMILES: COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H13NO5
Molecular Weight: 287.27 g/mol

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

CAS No.: 81307-09-7

Cat. No.: VC21316872

Molecular Formula: C15H13NO5

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde - 81307-09-7

Specification

CAS No. 81307-09-7
Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
IUPAC Name 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3
Standard InChI Key LBZHTZHIZXKRQK-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde belongs to the class of substituted benzaldehydes, containing an aldehyde group at position 1, a methoxy group at position 3, and a (4-nitrophenyl)methoxy group at position 4 of the benzene ring. This structure combines the reactivity of an aldehyde with the electronic effects of both electron-donating (methoxy) and electron-withdrawing (nitro) functional groups.

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems and identifiers, as detailed in the following table:

Identifier TypeValue
IUPAC Name3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
CAS Registry Number81307-09-7
Molecular FormulaC₁₅H₁₃NO₅
Molecular Weight287.27 g/mol
Canonical SMILESCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)N+[O-]
InChIInChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3
InChI KeyLBZHTZHIZXKRQK-UHFFFAOYSA-N

This comprehensive identification system allows for accurate referencing of the compound across various chemical databases and literature .

Structural Features

The structure of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde consists of two aromatic rings connected by a methoxy bridge. The first aromatic ring contains the aldehyde and methoxy substituents, while the second ring features a nitro group at the para position. This arrangement creates distinct electronic distribution patterns across the molecule, influencing its reactivity and potential applications.

The presence of the aldehyde group makes this compound particularly reactive toward nucleophiles, which is essential for its role in Schiff base formation and other condensation reactions. The methoxy group at position 3 and the (4-nitrophenyl)methoxy group at position 4 provide additional reaction sites and modulate the electronic properties of the benzaldehyde moiety .

Physical Properties

The physical properties of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde significantly influence its handling, storage, and application in laboratory and industrial settings. These properties provide essential information for researchers working with this compound.

Basic Physical Characteristics

The compound exhibits specific physical parameters that define its state and behavior under standard conditions:

PropertyValue
Physical StateSolid at room temperature
Boiling Point480 °C at 760 mmHg
Density1.296 g/cm³
Purity (Commercial)> 95%

These properties indicate that 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is a stable solid at ambient conditions with a high boiling point, suggesting strong intermolecular forces within its crystal structure .

Applications in Research and Industry

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde has significant applications in various research fields, particularly in organic synthesis and chemical biology.

Precursor for Schiff Base Synthesis

One of the primary applications of this compound is as a precursor in the preparation of Schiff bases. Schiff bases, which contain a carbon-nitrogen double bond with the nitrogen connected to an aryl or alkyl group, have received considerable attention in biology and chemistry due to their versatile coordination properties and biological activities .

The aldehyde functionality in 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases can then function as ligands in coordination chemistry, particularly in the development of metal complexes with applications in catalysis, sensing, and medicinal chemistry.

Development of Biomimetic Systems

Research indicates that Schiff base derivatives synthesized from compounds like 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde have been employed to develop protein and enzyme mimics . These biomimetic systems are valuable in understanding enzymatic mechanisms and developing new catalytic systems for various organic transformations.

The structural features of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, particularly the presence of multiple functional groups capable of hydrogen bonding and coordination, make derivatives of this compound suitable for mimicking the active sites of certain enzymes and proteins.

Structural Analysis and Molecular Interactions

The structural characteristics of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde significantly influence its chemical behavior and intermolecular interactions in both solution and solid-state.

Crystal Structure Insights

Information on the crystal structure of related compounds provides insight into the potential molecular arrangement of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde. For instance, in the case of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the vanillin group has been found to be essentially planar (with an r.m.s. deviation for fitted atoms of 0.035 Å), making a dihedral angle of approximately 4.95° with the benzene ring of the nitrobenzene group .

Intermolecular Interactions

The presence of multiple functional groups capable of participating in non-covalent interactions makes 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde interesting from a crystal engineering perspective. In related compounds, crystal packing has been observed to be stabilized by weak, non-classical intermolecular interactions that link adjacent molecules into one-dimensional chains .

Specifically, interactions involving the carbonyl oxygen of the aldehyde group have been identified as playing a role in the crystal packing of similar compounds. Such interactions would also be expected in 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, potentially influencing its solid-state properties and behavior in crystallization processes.

Comparison with Structural Analogues

Understanding the relationship between 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde and its structural analogues provides valuable insights into structure-property relationships and potential applications.

Positional Isomers

The compound 4-Methoxy-3-((2-nitrophenyl)methoxy)benzaldehyde represents a positional isomer where the nitro group is located at the ortho position of the phenyl ring rather than the para position . This change in substitution pattern can significantly affect the electronic distribution, steric hindrance, and consequently, the reactivity of the molecule.

The ortho-substituted isomer might exhibit different reactivity patterns due to the proximity of the nitro group to the methoxy bridge, potentially influencing both the kinetics and thermodynamics of reactions involving these compounds.

Related Vanillin Derivatives

Other vanillin derivatives, such as 3-ethoxy-4-methoxybenzaldehyde, provide a comparative framework for understanding the effect of different alkoxy substituents on the properties and applications of these compounds . The replacement of the (4-nitrophenyl)methoxy group with simpler alkoxy groups results in compounds with different electronic properties, solubility characteristics, and potential applications.

These comparisons are valuable for researchers seeking to tailor the properties of vanillin derivatives for specific applications, such as flavor compounds, pharmaceutical intermediates, or building blocks for more complex molecular architectures.

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